4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide

D-amino acid oxidase inhibition enzyme assay negative control

Researchers performing DAAO inhibition screening often struggle to find reliable negative controls that establish baseline enzyme activity without interfering with hit identification. 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide (CAS 1020956-33-5) is a weak DAAO inhibitor (IC₅₀ ~1.45 mM) that provides an optimal assay window between full inhibition (positive control) and vehicle. • Millimolar potency ensures no confounding effects when screening for submicromolar inhibitors. • Also serves as a baseline reference for DDO counter-screening (IC₅₀ ≈ 10 mM), supporting selectivity profiling. • Defined MW (270.28 g/mol) and aminomethyl linker provide a reference point for SAR studies on benzodioxole-containing benzamides.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 1020956-33-5
Cat. No. B3202187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide
CAS1020956-33-5
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C15H14N2O3/c16-15(18)11-3-1-10(2-4-11)8-17-12-5-6-13-14(7-12)20-9-19-13/h1-7,17H,8-9H2,(H2,16,18)
InChIKeyUZQGTOJRANTAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide: Chemical Identity & Procurement


4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide (CAS 1020956-33-5, C₁₅H₁₄N₂O₃, MW 270.28 g/mol) is a synthetic small-molecule benzamide derivative that incorporates a 1,3-benzodioxole (1,3-dioxaindan) moiety linked via an aminomethyl bridge to a para-substituted benzamide core . The compound is catalogued in ChEMBL (ID: CHEMBL1497209) and is commercially available from specialty chemical suppliers for research use only . Its primary documented bioactivity is inhibition of human D-amino acid oxidase (DAAO), though with weak potency compared to established inhibitors [1].

4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide: Substitution Risks


Benzamide derivatives constitute a structurally diverse class with bioactivity profiles ranging from HDAC inhibition to kinase modulation and DAAO antagonism, all driven by subtle variations in substituent position, linker geometry, and heterocyclic composition [1]. 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide exhibits an extremely weak DAAO inhibition profile (IC₅₀ in the millimolar range) that stands in stark contrast to potent DAAO inhibitors like 5-chlorobenzo[d]isoxazol-3-ol (CBIO), which achieves submicromolar IC₅₀ values, making interchange scientifically invalid . Without direct empirical head-to-head data, assuming functional equivalence between this compound and any other benzamide—even those sharing the 1,3-benzodioxole motif—introduces unquantified risk in assay reproducibility and target engagement, as evidenced by the 5–6 log order potency disparity within the same DAAO target family [2].

4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide: Differentiation Evidence


DAAO Inhibition Profile and Negative Control Utility

Against human D-amino acid oxidase (DAAO), 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide exhibits an IC₅₀ of approximately 1.45 × 10⁶ nM (1.45 mM) using D-alanine as substrate [1]. In contrast, the prototypical DAAO inhibitor 5-chlorobenzo[d]isoxazol-3-ol (CBIO) demonstrates an IC₅₀ in the submicromolar range (reported <1 μM) under comparable enzyme inhibition conditions . This 3–4 order-of-magnitude difference (millimolar vs. submicromolar) confirms that the target compound lacks meaningful DAAO inhibitory activity in vitro.

D-amino acid oxidase inhibition enzyme assay negative control structure-activity relationship

DDO Cross-Reactivity and Selectivity Profiling

When evaluated against human D-aspartate oxidase (DDO), a related flavin-dependent oxidase, 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide exhibits an IC₅₀ of 1.00 × 10⁷ nM (10 mM) using D-aspartate as substrate [1]. This value indicates essentially no inhibition, with the compound requiring millimolar concentrations to achieve any measurable effect. While no direct comparator DDO inhibition data for CBIO or other DAAO inhibitors is available from the same study, the target compound's DDO IC₅₀ of ~10 mM is approximately 7-fold higher (weaker) than its own DAAO IC₅₀ (1.45 mM), indicating that the weak binding interaction observed for DAAO is even less favorable for DDO [2].

D-aspartate oxidase selectivity profiling off-target activity enzyme inhibition

Structural Differentiation via Aminomethyl Linker

4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide contains an aminomethyl (-NH-CH₂-) linker between the 1,3-benzodioxole moiety and the benzamide core, resulting in a molecular weight of 270.28 g/mol . In contrast, the direct-linked analog 4-(benzo[d][1,3]dioxol-5-ylamino)benzamide (CAS 3074103-23-1), which lacks the methylene spacer, has a molecular weight of 256.26 g/mol—a difference of 14.02 g/mol [1]. This structural modification increases rotatable bond count, alters conformational flexibility, and is expected to impact pharmacokinetic parameters such as membrane permeability and metabolic stability relative to the direct-linked analog. The computed XLogP3 for the direct-linked analog is 2.0, whereas the target compound's additional methylene unit likely increases lipophilicity modestly [1].

physicochemical properties molecular weight structural analog comparison medicinal chemistry

Patent Landscape and Chemotype Classification

The 1,3-benzodioxole (1,3-dioxaindan) moiety present in 4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide is explicitly claimed in patent RU2522586C2 ('Substituted aminoindans and analogues thereof to be used in pharmaceutics'), which covers substituted aminoindans and their analogs for pharmaceutical applications [1]. The target compound's structure aligns with the benzodioxole-containing scaffolds described in the patent claims, while potent DAAO inhibitors such as CBIO, which contains a benzo[d]isoxazol-3-ol core rather than a 1,3-dioxaindan, represent a different chemotype with distinct IP landscape and mechanism of action . This chemotype distinction is functionally relevant, as CBIO achieves its submicromolar DAAO inhibition through hydrogen bonding with Arg283 and Tyr228, a binding mode that the 1,3-dioxaindan scaffold may not effectively recapitulate .

intellectual property patent landscaping chemical space DAAO inhibitor

4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide: Defined Application Scenarios


Negative Control for DAAO Enzyme Assays

With an IC₅₀ of ~1.45 mM against human DAAO, this compound is ideally suited as a weak-activity or negative control in DAAO inhibition screening assays, particularly when establishing baseline enzyme activity and validating assay window between full inhibition (positive control, e.g., CBIO, IC₅₀ < 1 μM) and no inhibition (vehicle) [1]. Its millimolar potency ensures it does not confound hit identification when screening for submicromolar inhibitors.

DDO Selectivity Profiling Reference

The compound's extremely weak DDO inhibition (IC₅₀ ≈ 10 mM) makes it a suitable reference for establishing baseline DDO activity in counter-screening panels designed to assess selectivity of novel DAAO inhibitors against related flavin oxidases [2]. This application leverages the quantitative data from BindingDB documenting both DAAO and DDO IC₅₀ values for the same compound.

Physicochemical Benchmark for MedChem SAR Studies

The distinct molecular weight (270.28 g/mol) and aminomethyl linker geometry provide a defined reference point for medicinal chemistry structure-activity relationship (SAR) studies exploring the impact of linker length and flexibility on benzodioxole-containing benzamide derivatives . Researchers can use this compound as a comparator when evaluating direct-linked analogs (MW = 256.26) to isolate the contribution of the methylene spacer to target binding, permeability, or metabolic stability.

Chemotype Reference for Patent Landscape Analysis

As a representative 1,3-benzodioxole-containing benzamide falling within the patent scope of RU2522586C2, this compound serves as a tangible chemical reference for IP landscaping studies comparing the 1,3-dioxaindan chemotype to alternative scaffolds such as benzo[d]isoxazol-3-ol (CBIO class) in the DAAO inhibitor field [3]. Procurement of this compound enables experimental verification of patent claims or freedom-to-operate analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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